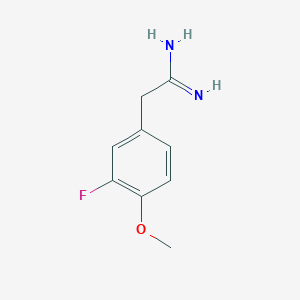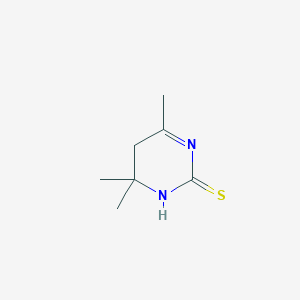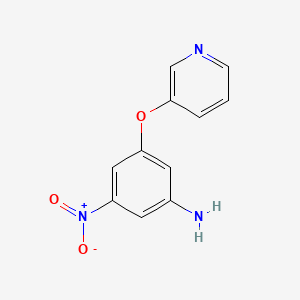
2-(3-Fluoro-4-methoxy-phenyl)-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(3-Fluoro-4-methoxy-phenyl)-acetamidine involves the use of primary compounds such as 3-fluoro-4-cyanophenol, as seen in the creation of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. These compounds were synthesized and their structures were confirmed through various analytical methods including elemental analysis, IR, and 1H NMR . Although the specific synthesis of 2-(3-Fluoro-4-methoxy-phenyl)-acetamidine is not detailed, the methodologies applied in paper could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and specific interplanar angles between amide groups . Additionally, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated, showing interactions such as C-H···O forming a dimer and weak intermolecular interactions contributing to the crystal packing . These analyses provide insights into the stereochemistry and potential reactivity of the compounds, which could be relevant for understanding the structure of 2-(3-Fluoro-4-methoxy-phenyl)-acetamidine.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups and interactions. For example, the presence of acetamido groups and their ability to form hydrogen bonds, as seen in p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, suggests that 2-(3-Fluoro-4-methoxy-phenyl)-acetamidine may also engage in hydrogen bonding, which could influence its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(3-Fluoro-4-methoxy-phenyl)-acetamidine can be deduced from their molecular structures. The presence of methoxy and fluoro groups can affect the polarity and solubility of the compounds. The crystallographic data provided for related compounds, such as the space group and cell dimensions, offer a glimpse into the solid-state properties that could be expected for 2-(3-Fluoro-4-methoxy-phenyl)-acetamidine .
Aplicaciones Científicas De Investigación
Anticancer Activity
- Synthesis and Evaluation of Anticancer Agents : A study by Aliabadi et al. (2010) investigated 2-phenylthiazole-4-carboxamide derivatives, noting that the substitution at the 4-position by a methoxy group and a 3-fluoro analog showed significant cytotoxic activity against various cancer cell lines, including breast, colorectal, and colon cancers (Aliabadi et al., 2010).
Synthesis of Fluorinated Compounds
- Versatile Building Blocks for Synthesis : Shi et al. (1996) described the use of 2-fluoroacrylic components, including 2-fluoro-3-methoxyacrylic acid, for synthesizing various fluorine-bearing compounds. This highlights the role of fluoro-methoxy derivatives in creating diverse fluorinated heterocyclic compounds (Shi, Wang, & Schlosser, 1996).
Synthesis of Novel Compounds
- Creation of Novel Acetamides : Yang Man-li (2008) synthesized novel acetamides using 3-fluoro-4-cyanophenol. These novel compounds, similar in structure to "2-(3-Fluoro-4-methoxy-phenyl)-acetamidine," were identified and analyzed, showcasing the chemical versatility and potential applications in various fields (Yang Man-li, 2008).
Development of Polymer Materials
- Copolymers for Advanced Materials : Kharas et al. (2017) worked on novel copolymers using fluoro, methoxy, and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These studies demonstrate the application of fluoro-methoxy compounds in the development of new materials with potential uses in various industries (Kharas et al., 2017).
Inhibition of Kinase Superfamily
- Selective Inhibition of Met Kinase : Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent inhibitors of the Met kinase superfamily. This study underscores the significance of fluoro-methoxy compounds in developing targeted therapeutic agents (Schroeder et al., 2009).
Propiedades
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHROYAJKJCXIFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281412 |
Source


|
| Record name | 3-Fluoro-4-methoxybenzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide | |
CAS RN |
885956-55-8 |
Source


|
| Record name | 3-Fluoro-4-methoxybenzeneethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885956-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methoxybenzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)




